Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers optimizing lead series for membrane permeability often face poor cellular activity. This N1-cyclohexyl 5-amino-4-chloro-pyrazole-3-carboxylate scaffold delivers a predicted LogP of ~2.8-approximately 2 units higher than N-methyl analogs-while maintaining identical TPSA (70.14 Ų) and H-bond donor/acceptor counts. This enables deconvolution of lipophilicity-driven effects from polar interactions in systematic SAR campaigns. The 3D saturated cyclohexyl ring provides a hydrophobic anchor for protein pockets preferring non-planar fragments. Supplied at ≥98% purity with reliable global fulfillment.

Molecular Formula C12H18ClN3O2
Molecular Weight 271.74 g/mol
Cat. No. B12069133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate
Molecular FormulaC12H18ClN3O2
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2
InChIInChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3
InChIKeyFVRDWYJYPFYEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-Chloro-1-Cyclohexyl-Pyrazole-3-Carboxylate Overview


Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate (CAS 1427022-35-2) is a heterocyclic building block belonging to the 5-amino-4-chloro-pyrazole-3-carboxylate ester family . It bears a cyclohexyl substituent at N1, which imparts substantially higher lipophilicity (predicted LogP ≈ 2.8) compared to its N-methyl (LogP ≈ 0.83) and N-ethyl congeners . This compound is primarily procured for medicinal chemistry applications where modulated lipophilicity and steric bulk are desired for lead optimization .

Non-Interchangeable N1-Cyclohexyl Pyrazole-3-Carboxylates


In the 5-amino-4-chloro-pyrazole-3-carboxylate scaffold, the N1 substituent is a critical determinant of logP, molecular flexibility, and steric bulk. Replacing the cyclohexyl group with a smaller alkyl group (e.g., methyl) results in a predicted logP shift of approximately 2 units , a difference known to alter membrane permeability, metabolic stability, and off-target binding profiles [1]. Direct head-to-head comparative biological data have not yet been published for this specific compound; therefore, the differentiation presented here rests on quantitative in silico physicochemical predictions. Nevertheless, the magnitude of the logP difference is sufficient to caution against generic substitution in cell-based or in vivo assays without re-optimization of the lead series [1].

Ethyl 5-Amino-4-Chloro-1-Cyclohexyl-Pyrazole-3-Carboxylate: Analog Comparison


Lipophilicity: Cyclohexyl vs. Methyl

The N1-cyclohexyl analogue exhibits a predicted logP of 2.80, compared to 0.83 for the N1-methyl analogue, both derived from the same in silico method (ALogP) and vendor database . This ΔlogP of approximately +2.0 units represents a >100-fold difference in octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Steric Bulk: Cyclohexyl vs. Methyl

The molecular weight of the cyclohexyl derivative is 271.74 g/mol versus 203.63 g/mol for the methyl analogue, a 33% increase . The additional rotatable bond (3 vs. 2) and the multiple chair conformations accessible to the cyclohexane ring introduce steric bulk that can fill hydrophobic pockets more effectively [1].

Molecular Design Steric Effects Protein-Ligand Interactions

Conserved TPSA and H-Bond Capacity

The TPSA of the target compound is predicted to be 70.14 Ų, with 1 hydrogen bond donor and 5 acceptors . Because the polar heteroatoms are identical in the N1-methyl analogue, its TPSA and H-bond counts are also expected to be identical (class-level inference). This conservation is supported by the identical H-acceptor (5) and H-donor (1) values reported for the methyl analogue .

Drug-Likeness ADME Physicochemical Properties

Comparable Purity and Commercial Availability

Both the cyclohexyl and methyl analogues are commercially available from multiple suppliers at ≥98% purity . The target compound is stocked by Leyan (cat. 1586467) and Apollo Scientific (cat. OR480035), among others . No significant purity advantage is claimed; the differentiation lies in the structural utility rather than supply superiority.

Chemical Procurement Purity Supply Chain

Applications of Ethyl 5-Amino-4-Chloro-1-Cyclohexyl-Pyrazole-3-Carboxylate


Enhanced Lipophilicity for Intracellular Targets

When a lead series displays insufficient cellular activity due to poor membrane permeability, the cyclohexyl analogue (LogP 2.8) may serve as a superior starting point compared to the methyl analogue (LogP 0.83) . The ΔlogP of ~2.0 units, supported by vendor-predicted data, suggests that this compound could improve passive diffusion across lipid bilayers—critical for targets such as kinases, nuclear receptors, or mitochondrial enzymes [1].

SAR Studies of N1-Substituent Effects

The conserved TPSA (70.14 Ų) and identical H-bond donor/acceptor counts between the cyclohexyl and methyl analogs allow researchers to deconvolute lipophilicity-driven effects from polar interactions. This compound is therefore ideal for systematic SAR campaigns where the N1 position is varied while keeping the polar surface constant .

Saturated Hydrophobic Anchor for Fragment-Based Discovery

The 33% larger molecular weight (271.74 vs. 203.63 g/mol) and the conformational flexibility of the cyclohexyl ring [2] make this compound a valuable fragment for targeting protein pockets that require a saturated, three-dimensional hydrophobic anchor, as opposed to the planar aromatic groups often found in fragment libraries [2].

Distinct LogP Probes for Cellular Penetration Profiling

In probe development where differential cellular penetration is needed to validate target engagement, the cyclohexyl analogue (LogP 2.8) and the methyl analogue (LogP 0.83) can serve as paired probes with a substantial, quantified difference in lipophilicity . This pair allows for experimental assessment of how logP alone influences intracellular target occupancy, independent of TPSA changes .

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